Cas no 2171978-57-5 (1-{(9H-fluoren-9-yl)methoxycarbonyl}-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylic acid)

1-{(9H-Fluoren-9-yl)methoxycarbonyl}-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylic acid is a protected amino acid derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) group and a 1-methyl-1H-pyrazol-5-yl substituent on the pyrrolidine ring. The Fmoc group provides orthogonal protection for amine functionality, making it suitable for solid-phase peptide synthesis (SPPS). The pyrazole moiety introduces potential hydrogen-bonding and coordination properties, which may enhance molecular interactions in peptide-based applications. The carboxylic acid functionality allows for further derivatization or conjugation. This compound is particularly useful in medicinal chemistry and peptide research, where selective deprotection and structural diversity are critical. Its stability under basic conditions and compatibility with standard SPPS protocols make it a versatile intermediate.
1-{(9H-fluoren-9-yl)methoxycarbonyl}-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylic acid structure
2171978-57-5 structure
商品名:1-{(9H-fluoren-9-yl)methoxycarbonyl}-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylic acid
CAS番号:2171978-57-5
MF:C24H23N3O4
メガワット:417.457125902176
CID:6560991
PubChem ID:165815705

1-{(9H-fluoren-9-yl)methoxycarbonyl}-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-{(9H-fluoren-9-yl)methoxycarbonyl}-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylic acid
    • 2171978-57-5
    • 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylic acid
    • EN300-1456461
    • インチ: 1S/C24H23N3O4/c1-26-22(10-11-25-26)19-12-27(13-20(19)23(28)29)24(30)31-14-21-17-8-4-2-6-15(17)16-7-3-5-9-18(16)21/h2-11,19-21H,12-14H2,1H3,(H,28,29)
    • InChIKey: UCVBOZSLNHCYOF-UHFFFAOYSA-N
    • ほほえんだ: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(N1CC(C(=O)O)C(C2=CC=NN2C)C1)=O

計算された属性

  • せいみつぶんしりょう: 417.16885622g/mol
  • どういたいしつりょう: 417.16885622g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 31
  • 回転可能化学結合数: 5
  • 複雑さ: 666
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 84.7Ų

1-{(9H-fluoren-9-yl)methoxycarbonyl}-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1456461-1.0g
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylic acid
2171978-57-5
1g
$0.0 2023-06-06
Enamine
EN300-1456461-2500mg
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylic acid
2171978-57-5
2500mg
$4286.0 2023-09-29
Enamine
EN300-1456461-100mg
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylic acid
2171978-57-5
100mg
$1923.0 2023-09-29
Enamine
EN300-1456461-5000mg
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylic acid
2171978-57-5
5000mg
$6339.0 2023-09-29
Enamine
EN300-1456461-250mg
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylic acid
2171978-57-5
250mg
$2011.0 2023-09-29
Enamine
EN300-1456461-1000mg
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylic acid
2171978-57-5
1000mg
$2186.0 2023-09-29
Enamine
EN300-1456461-50mg
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylic acid
2171978-57-5
50mg
$1836.0 2023-09-29
Enamine
EN300-1456461-500mg
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylic acid
2171978-57-5
500mg
$2098.0 2023-09-29
Enamine
EN300-1456461-10000mg
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylic acid
2171978-57-5
10000mg
$9400.0 2023-09-29

1-{(9H-fluoren-9-yl)methoxycarbonyl}-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylic acid 関連文献

1-{(9H-fluoren-9-yl)methoxycarbonyl}-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylic acidに関する追加情報

Introduction to 1-{(9H-fluoren-9-yl)methoxycarbonyl}-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylic acid (CAS No. 2171978-57-5)

1-{(9H-fluoren-9-yl)methoxycarbonyl}-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylic acid, identified by its CAS number 2171978-57-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research interest. The structural features of this molecule, particularly its fluorenylmethoxycarbonyl and pyrazole moieties, contribute to its unique chemical and pharmacological properties.

The fluorenylmethoxycarbonyl (Fmoc) group is a well-known protecting group in peptide synthesis, but its incorporation into non-peptide scaffolds has opened up new avenues in drug discovery. The presence of the fluorene core enhances the lipophilicity and metabolic stability of the molecule, which are critical factors in drug design. In contrast, the pyrazole ring is a heterocyclic structure that is frequently found in bioactive compounds due to its ability to engage in hydrogen bonding and metal coordination, thereby influencing binding affinity and selectivity.

The pyrrolidine moiety in this compound adds another layer of complexity, contributing to its three-dimensional structure and potential interactions with biological targets. The carboxylic acid group at the 3-position provides a site for further functionalization, enabling the synthesis of derivatives with tailored properties. These structural elements collectively make 1-{(9H-fluoren-9-yl)methoxycarbonyl}-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylic acid a versatile building block for medicinal chemistry.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between this compound and potential biological targets. Studies suggest that the fluorenylmethoxycarbonyl group may enhance binding affinity by optimizing hydrophobic interactions, while the pyrazole ring can engage in specific hydrogen bonding networks. These insights have guided the design of novel analogs with improved pharmacokinetic profiles.

In vitro studies have demonstrated that derivatives of this compound exhibit inhibitory activity against various enzymes and receptors implicated in diseases such as cancer, inflammation, and neurological disorders. The methylpyrazole moiety, in particular, has been shown to modulate enzyme activity by interfering with key catalytic residues. This underscores the importance of structural optimization in enhancing therapeutic efficacy.

The synthesis of 1-{(9H-fluoren-9-yl)methoxycarbonyl}-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylic acid involves multi-step organic transformations that require precise control over reaction conditions. The introduction of the Fmoc group necessitates anhydrous conditions and careful handling to prevent hydrolysis. Similarly, the incorporation of the pyrazole ring requires careful selection of reagents and catalysts to ensure high yields and purity.

One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. By modifying various functional groups within its structure, researchers can explore a wide range of biological activities. For instance, replacing the carboxylic acid group with an amide or ester can alter solubility and metabolic stability, while substituting the pyrazole ring with other heterocycles can introduce new binding modes.

The role of fluorene derivatives in medicinal chemistry cannot be overstated. Their favorable photophysical properties make them useful in fluorescent probes and imaging agents, while their structural rigidity enhances binding affinity. The combination of these properties with those of pyrazole and pyrrolidine moieties makes this compound a valuable asset in drug development pipelines.

Current research is focused on exploring the therapeutic potential of this compound and its derivatives. Preclinical studies are underway to evaluate their efficacy and safety profiles in animal models. The results from these studies will provide critical insights into their potential as lead compounds for novel therapeutics.

The integration of machine learning and artificial intelligence into drug discovery has accelerated the identification of promising candidates like 1-{(9H-fluoren-9-yl)methoxycarbonyl}-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylic acid. Predictive models have been developed to assess binding affinity and predict metabolic stability, enabling researchers to prioritize compounds for experimental validation.

In conclusion, 1-{(9H-fluoren-9-yl)methoxycarbonyl}-4-(1-methyl-1H-pyrazol-5-ylyl)pyrrolidine-3-carboxylic acid (CAS No. 2171978-57) represents a significant advancement in pharmaceutical chemistry. Its unique structural features, combined with promising biological activities, make it a compelling candidate for further investigation. As research continues to uncover new therapeutic applications, this compound is poised to play a crucial role in the development of next-generation drugs.

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